molecular formula C25H29NO6 B2667779 3-(3,4-dimethoxyphenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2H-chromen-2-one CAS No. 903188-86-3

3-(3,4-dimethoxyphenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2H-chromen-2-one

Cat. No.: B2667779
CAS No.: 903188-86-3
M. Wt: 439.508
InChI Key: JHPNABKDGOFUMU-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2H-chromen-2-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the chromen-2-one core, followed by the introduction of the 3,4-dimethoxyphenyl group and the 2-(2,6-dimethylmorpholino)ethoxy side chain. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The goal is to achieve a high-purity product suitable for further applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated analogs. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dimethoxyphenyl)-2H-chromen-2-one: Lacks the 7-(2-(2,6-dimethylmorpholino)ethoxy) side chain.

    7-(2-(2,6-dimethylmorpholino)ethoxy)-2H-chromen-2-one: Lacks the 3-(3,4-dimethoxyphenyl) group.

    3-(3,4-dimethoxyphenyl)-7-ethoxy-2H-chromen-2-one: Has a simpler ethoxy side chain instead of the morpholino group.

Uniqueness

The uniqueness of 3-(3,4-dimethoxyphenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2H-chromen-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO6/c1-16-14-26(15-17(2)31-16)9-10-30-20-7-5-19-11-21(25(27)32-23(19)13-20)18-6-8-22(28-3)24(12-18)29-4/h5-8,11-13,16-17H,9-10,14-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPNABKDGOFUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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